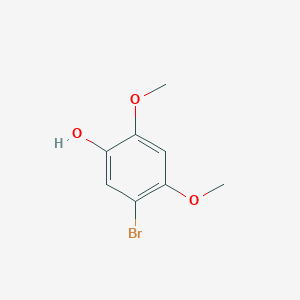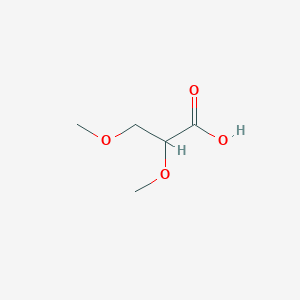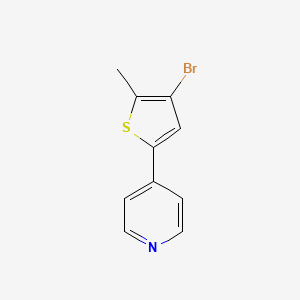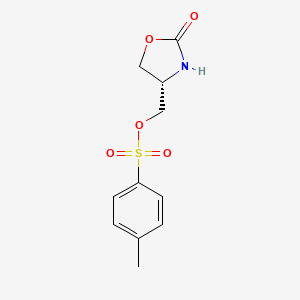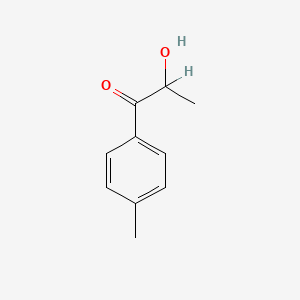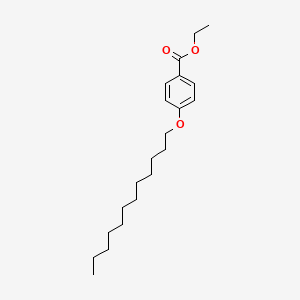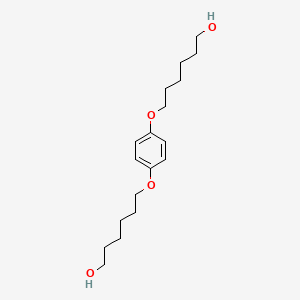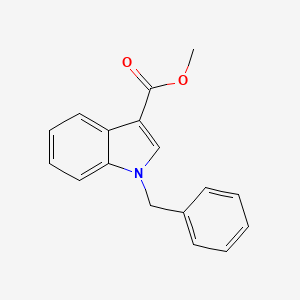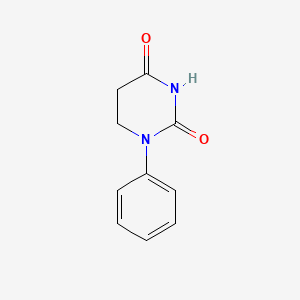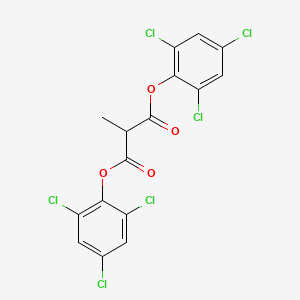
Bis(2,4,6-trichlorophenyl) 2-methylmalonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radical Synthesis and Molecular Materials
- Paramagnetic Glassy Molecular Materials : Researchers synthesized novel radical adducts using bis(2,4,6-trichlorophenyl)methyl radical derivatives, which were found to be thermally stable and luminescent, covering the red spectral band of emission. These materials have potential applications in molecular electronics due to their unique luminescent and electrochemical properties (Castellanos et al., 2008).
Cyclocondensation Reactions
- Heterocycles Synthesis : Bis(2,4,6-trichlorophenyl) malonates were used as reagents in cyclocondensation reactions with 1,3-dinucleophiles to create six-membered heterocycles, highlighting their role in organic synthesis and potential pharmaceutical applications (Stadlbauer et al., 2001).
Mesoionic Compounds
- Mesoionic Bispurinones : A study described the preparation of mesoionic bispurinones using bis(2,4,6-trichlorophenyl) methylmalonate, demonstrating its utility in synthesizing novel organic compounds (Mbagwu & Garland, 1988).
Organic Electronics and OLEDs
- High-Efficiency OLED : Bis(2,4,6-trichlorophenyl) derivatives were found useful in the synthesis of stable organic radicals that exhibit light emissions at room temperature. These radicals, when used in OLED layers, demonstrate unique light-emitting properties, increasing the internal quantum efficiency of OLEDs (Luo et al., 2022).
Polymeric Materials
- Polyradicals Synthesis : The compound was used in synthesizing macromolecular polyradicals with high magnetic purity. These polyradicals exhibited stability in various conditions and demonstrated interesting electronic and magnetic properties (Castillo et al., 2007).
Semiconducting Polymers
- Semiconducting Polymers with High Spin Multiplicity : The compound was employed in synthesizing models for semiconducting polymers. These polymers, combined with pyrrole units, showed potential for applications in electronic devices due to their unique electron delocalization properties (Domingo et al., 2000).
Safety and Hazards
Zukünftige Richtungen
The use of malonates in cyclocondensation reactions has been explored, and attempts to use new cyclocondensation agents such as bis(trimethylsilyl) malonates and bis(carbamimidoyl) malonates have been described . This suggests potential future directions for the use of “Bis(2,4,6-trichlorophenyl) 2-methylmalonate” in similar reactions.
Eigenschaften
IUPAC Name |
bis(2,4,6-trichlorophenyl) 2-methylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl6O4/c1-6(15(23)25-13-9(19)2-7(17)3-10(13)20)16(24)26-14-11(21)4-8(18)5-12(14)22/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQIVLDMHJIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488426 | |
| Record name | Bis(2,4,6-trichlorophenyl) methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15781-71-2 | |
| Record name | Bis(2,4,6-trichlorophenyl) methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




